(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
This compound features a benzothiazole core substituted with a fluorine atom at the 4-position, linked via an azetidine ring (3-membered nitrogen heterocycle) to a 3-chlorophenyl ketone group.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-11-4-1-3-10(7-11)16(22)21-8-12(9-21)23-17-20-15-13(19)5-2-6-14(15)24-17/h1-7,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMSSDUMJKEGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-chlorophenyl and 4-fluorobenzo[d]thiazol-2-yl derivatives. These intermediates are then subjected to nucleophilic substitution reactions to form the azetidinyl methanone core. The final step involves the coupling of these intermediates under controlled conditions, often using catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and thiazole moiety enable nucleophilic substitution at electrophilic centers. Key reactions include:
Oxidation and Reduction Reactions
The ketone group and heterocycles participate in redox transformations:
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening:
Cross-Coupling Reactions
The chlorophenyl group participates in metal-catalyzed couplings:
Hydrolysis and Stability Studies
The compound undergoes pH-dependent degradation:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology and oncology . Its mechanism of action involves interactions with various biological targets, leading to potential therapeutic effects.
Neuropharmacological Activity
Studies have shown that compounds similar to this one can act as acetylcholinesterase inhibitors, enhancing cholinergic transmission beneficial for conditions such as Alzheimer's disease. The ability to form hydrogen bonds with critical residues in the enzyme's active site enhances its inhibitory potency.
Anticancer Activity
In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including human-derived breast, colon, ovarian, and renal tumor cell lines. Significant growth inhibition has been observed at nanomolar concentrations.
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of benzothiazole derivatives, including this compound. Results indicated potent growth inhibition in tumor cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Binding Affinity Studies : Molecular docking studies revealed that this compound has a favorable binding affinity for specific protein targets associated with cancer progression, suggesting potential for development as a targeted therapy.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The compound is compared to structurally related benzothiazole-based molecules, focusing on substituents, synthetic yields, and physicochemical properties.
Key Observations:
- Azetidine vs.
- Substituent Effects: The 4-fluoro group on benzothiazole may increase electron-withdrawing effects compared to non-fluorinated analogs, altering solubility and reactivity .
- Synthetic Efficiency: Yields for piperidine/piperazine derivatives (e.g., 48.1–76.6%) suggest moderate efficiency, but the target compound’s synthesis may require optimization due to azetidine’s reactivity .
Functional Group Comparisons
- Chlorophenyl vs. Nitrophenyl/Fluorophenyl: The 3-chlorophenyl group in the target compound contrasts with nitrophenyl (e.g., 4d in ) or 4-fluorophenyl (e.g., 4f in ) substituents. Chlorine’s higher electronegativity and lipophilicity may enhance membrane permeability compared to nitro or fluoro groups .
- Azetidine vs.
Pharmacological Potential
While biological data for the target compound are absent in the evidence, structurally related benzothiazole derivatives exhibit multitarget-directed ligand activity (e.g., 3d, 4f) or TLR antagonism (e.g., azetidine-containing compounds in ) . The 3-chlorophenyl group’s role in modulating receptor affinity warrants further investigation.
Biological Activity
The compound (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its synthesis, characterization, and biological evaluation based on diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, typically starting with the formation of the azetidine ring followed by the introduction of the chlorophenyl and fluorobenzo[d]thiazole groups. The characterization methods include:
- Infrared Spectroscopy (IR) : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
For instance, a related compound synthesized from 2-amino benzothiazole showed significant yields and melting points that were indicative of successful synthesis .
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. The specific compound was tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives with similar structures demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Antitumor Activity
The compound was also evaluated for its antitumor potential against several cancer cell lines. Studies have shown that derivatives with similar structural features can inhibit cell proliferation effectively. The following table summarizes findings from in vitro assays:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 | MTS Cytotoxicity Assay |
| HCC827 | 6.48 ± 0.11 | BrdU Proliferation Assay |
| NCI-H358 | 20.46 ± 8.63 | 3D Cell Culture Assay |
These results indicate a higher efficacy in 2D culture conditions compared to 3D, suggesting that further exploration into the compound's mechanism of action is warranted .
Case Studies
Recent studies have highlighted the effectiveness of similar benzothiazole derivatives in clinical settings:
- Study on Antitumor Effects : A study involving a series of benzothiazole derivatives showed that compounds with halogen substitutions exhibited enhanced cytotoxic effects on cancer cells, indicating that structural modifications can significantly influence biological activity .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole derivatives, revealing that modifications like fluorination increased potency against resistant bacterial strains, which could be applicable to our compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone?
- Methodology : The compound can be synthesized via heterogenous catalytic conditions using PEG-400 as a solvent medium. A key step involves reacting substituted chlorobenzoyl chloride derivatives with intermediates under controlled temperatures (70–80°C) in the presence of Bleaching Earth Clay (pH 12.5) as a catalyst. Reaction progress is monitored via TLC, followed by purification using recrystallization in aqueous acetic acid . For azetidine-containing analogs, coupling reactions with fluorobenzo[d]thiazole derivatives under basic conditions are critical to preserve stereochemical integrity .
Q. How is reaction progress monitored during synthesis?
- Methodology : Thin-layer chromatography (TLC) is the primary method for monitoring intermediate formation and completion of coupling reactions. For azetidine-oxygen bond formation, FT-IR spectroscopy can track the disappearance of hydroxyl (-OH) peaks (3200–3500 cm⁻¹) and emergence of ether linkages (C-O-C, ~1250 cm⁻¹) .
Q. What purification techniques are effective for isolating the target compound?
- Methodology : After synthesis, ice-water quenching precipitates crude products, which are filtered and washed with hot water to remove PEG-400 residues. Recrystallization in aqueous acetic acid or DMSO/water mixtures (2:1 v/v) enhances purity (>95%). Column chromatography with silica gel (ethyl acetate/hexane gradient) may resolve stereoisomers in azetidine intermediates .
Advanced Research Questions
Q. What spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodology :
- NMR : and NMR identify chemical environments (e.g., azetidine CH protons at δ 3.5–4.2 ppm, fluorobenzo[d]thiazole aromatic protons at δ 7.1–8.3 ppm) .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) confirm stereochemistry and bond angles .
- FT-IR : Peaks at 1680–1720 cm⁻¹ confirm ketone (C=O) groups, while 1530–1560 cm⁻¹ signals indicate thiazole C=N bonds .
Q. How can contradictions in spectral data be resolved during structural elucidation?
- Methodology : Cross-validate NMR assignments with computational tools (e.g., ChemDraw or Gaussian) to simulate expected shifts. For ambiguous peaks, use 2D NMR (COSY, HSQC) to correlate proton-carbon interactions. Crystallographic data (e.g., bond lengths and torsion angles) resolve discrepancies in stereochemical assignments .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent variation : Replace the 4-fluorobenzo[d]thiazole moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Azetidine modifications : Introduce methyl or phenyl groups at the azetidine nitrogen to study steric effects on target binding .
- Biological assays : Test derivatives against microbial targets (e.g., Candida spp.) to correlate substituent changes with antifungal activity .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Methodology :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes. Docking scores correlate with experimental IC values for antifungal activity .
Q. How to analyze the compound’s environmental fate and biodegradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
